3-Iodobenzo[b]thiophene
Overview
Description
3-Iodobenzo[b]thiophene is a chemical compound that serves as a key intermediate in the synthesis of various benzo[b]thiophene derivatives. These derivatives are of significant interest due to their applications in medicinal and pharmaceutical research, including their use as tubulin binding agents and selective estrogen receptor modulators .
Synthesis Analysis
The synthesis of 3-iodobenzo[b]thiophenes can be achieved through several methods. A novel approach involves the sequential coupling of o-bromoiodobenzenes with benzylmercaptan and zinc acetylides, followed by a 5-endo-dig iodocyclization to yield the desired product . Another efficient method employs a two-step, multicomponent reaction at room temperature, which avoids harsh conditions typically associated with benzo[b]thiophene ring formation . Additionally, a copper-catalyzed sulfuration process has been developed to synthesize 2-acylbenzo[b]thiophenes, which involves the formation of a dihydrobenzo[b]thiophene intermediate .
Molecular Structure Analysis
The molecular structure of 3-iodobenzo[b]thiophene is characterized by the presence of an iodine atom at the 3-position of the benzo[b]thiophene core. This structural feature is crucial for further chemical modifications using palladium-mediated coupling reactions . The introduction of unsaturated bonds in dibenzo[b,d]thiophene-based oligomers, a related class of compounds, has been shown to eliminate steric repulsion between adjacent aromatic rings, resulting in a planar structure in crystals .
Chemical Reactions Analysis
3-Iodobenzo[b]thiophenes are versatile intermediates that can undergo various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, carboalkoxylation, and aminocarbonylation chemistry 10. These reactions allow for the generation of a diverse library of benzo[b]thiophene derivatives with potential medicinal applications. The iodine-mediated sulfur insertion reaction is another example, which leads to the formation of benzothieno[2,3-b] benzothiophenes without producing difficult-to-separate side products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives, including 3-iodobenzo[b]thiophenes, are influenced by their molecular structure. For instance, the introduction of unsaturated bonds in related dibenzo[b,d]thiophene-based oligomers has been shown to affect their thermal stability and energy levels, as well as their performance in field-effect transistors . The thermodynamic properties of 2,3-dihydrobenzo[b]thiophene, a related compound, have been extensively studied, providing insights into its standard molar entropies, enthalpies, and Gibbs free energies of formation .
Scientific Research Applications
Application 1: Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides
- Summary of the Application : The study reports an approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
- Methods of Application : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The study showcased the potential application of the protocols in the compatibility of drug molecules .
Application 2: Synthesis of Thiophene Derivatives
- Summary of the Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application 3: One-step synthesis of benzo[b]thiophenes
- Summary of the Application : This study presents a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
- Methods of Application : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
- Results or Outcomes : The study demonstrated the synthesis of diverse 3-substituted benzothiophenes .
Application 4: One-pot successive cyclization–alkylation strategy
- Summary of the Application : This study developed a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles .
- Methods of Application : The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .
- Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step .
Application 5: Synthesis of Multisubstituted Benzo[b]thiophenes
- Summary of the Application : This study describes the generation of a library using parallel syntheses of multisubstituted benzo[b]thiophenes .
- Methods of Application : The requisite 3-iodobenzo[b]thiophenes are readily prepared in excellent yields from various alkynes bearing electron-rich aromatic rings by electrophilic cyclization using I(2) in CH(2)Cl(2) .
- Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step .
Application 6: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
- Summary of the Application : This study developed a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles .
- Methods of Application : The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .
- Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step . Additionally, a strategy was devised for the one pot iodocyclization/oxidation of propargyl alcohols into carbonyl functionalized benzo[b]thiophene structures .
Safety And Hazards
Future Directions
The reported methodologies may be used to synthesize more functionalized benzo[b]thiophene structures that can be used in both biomedical and organic electronic applications . Benzo[b]thiophenes have diverse applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities . The use of benzo[b]thiophene derivatives in other fields has also been reported .
properties
IUPAC Name |
3-iodo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKQNXIPVCRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455143 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzo[b]thiophene | |
CAS RN |
36748-88-6 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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